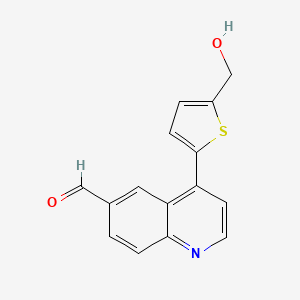
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde is a heterocyclic compound that features both a quinoline and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. The quinoline ring is known for its biological activity, while the thiophene ring is often found in compounds with electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with quinoline aldehydes. The reaction typically requires a catalyst and is carried out under reflux conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(5-(Carboxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde.
Reduction: Formation of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The thiophene ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-Butylthiophene and 2-Octylthiophene are similar in structure and have been studied for their biological activities.
Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline ring and are known for their medicinal properties.
Uniqueness
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde is unique due to the combination of the quinoline and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)thiophen-2-yl]quinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H11NO2S/c17-8-10-1-3-14-13(7-10)12(5-6-16-14)15-4-2-11(9-18)19-15/h1-8,18H,9H2 |
InChI Key |
JMHOPKHFAZVIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)C3=CC=C(S3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


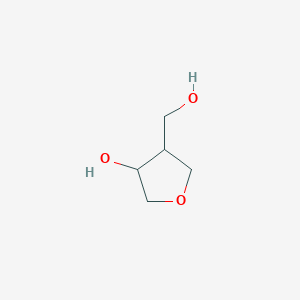
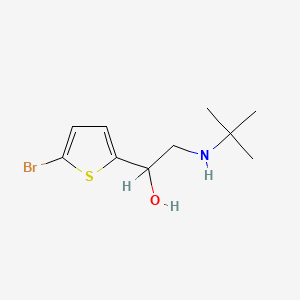
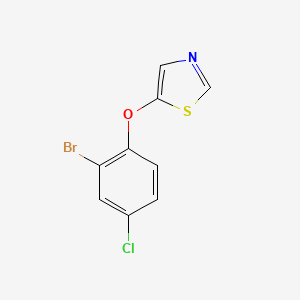
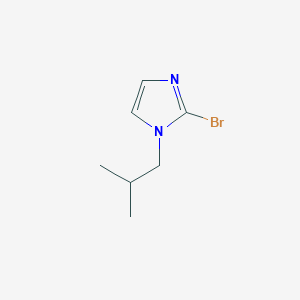
![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
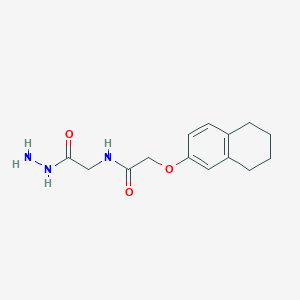
![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
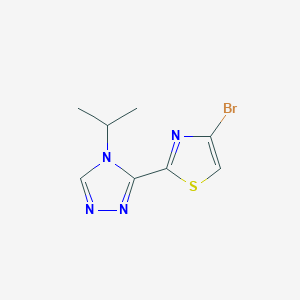

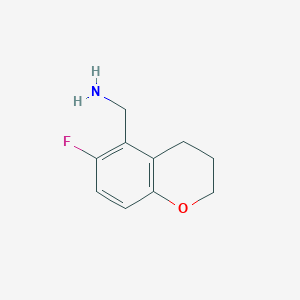


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

